molecular formula C20H22N4O4S2 B14978523 1-[(4-methoxyphenyl)sulfonyl]-4-{[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]carbonyl}piperazine

1-[(4-methoxyphenyl)sulfonyl]-4-{[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]carbonyl}piperazine

Cat. No.: B14978523
M. Wt: 446.5 g/mol
InChI Key: PXPABCYXGBSERB-UHFFFAOYSA-N
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Description

This compound is a piperazine derivative featuring a 4-methoxyphenylsulfonyl group at position 1 and a 4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carbonyl moiety at position 2.

Properties

Molecular Formula

C20H22N4O4S2

Molecular Weight

446.5 g/mol

IUPAC Name

[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]-(4-methyl-2-pyrrol-1-yl-1,3-thiazol-5-yl)methanone

InChI

InChI=1S/C20H22N4O4S2/c1-15-18(29-20(21-15)23-9-3-4-10-23)19(25)22-11-13-24(14-12-22)30(26,27)17-7-5-16(28-2)6-8-17/h3-10H,11-14H2,1-2H3

InChI Key

PXPABCYXGBSERB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)N2C=CC=C2)C(=O)N3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-methoxyphenyl)sulfonyl]-4-{[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]carbonyl}piperazine typically involves multiple steps, each requiring specific reagents and conditions. One common approach is to start with the preparation of the thiazole ring, followed by the introduction of the pyrrole ring, and finally the attachment of the piperazine and methoxyphenyl sulfonyl groups. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control the reaction parameters precisely. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-[(4-methoxyphenyl)sulfonyl]-4-{[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]carbonyl}piperazine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various solvent conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

1-[(4-methoxyphenyl)sulfonyl]-4-{[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]carbonyl}piperazine has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(4-methoxyphenyl)sulfonyl]-4-{[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]carbonyl}piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs primarily differ in substituents on the piperazine ring, sulfonyl/carbonyl linkages, and heterocyclic appendages. Below is a comparative analysis based on synthesis, physicochemical properties, and supramolecular interactions:

Table 1: Key Structural and Functional Comparisons

Compound Name / ID Core Substituents Key Features Synthesis Method Notable Findings References
Target Compound 4-Methoxyphenylsulfonyl; Thiazole-pyrrole carbonyl High steric bulk, dual electron-withdrawing groups Multi-step coupling (hypothesized) No direct bioactivity data; structural similarity to kinase inhibitors
1-Aroyl-4-(4-methoxyphenyl)piperazines (I–VI) Aroyl (e.g., 2-fluoro-, 2-chloro-benzoyl) Variable H-bonding and stacking interactions Coupling of benzoic acids with N-(4-methoxyphenyl)piperazine Supramolecular assembly via C–H⋯O bonds; halogen substituents enhance crystallinity
4-(1H-Pyrazol-4-yl)-1-(4-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one (Compound 5) Pyrazole carbonyl; trifluoromethylphenyl Enhanced lipophilicity Coupling of arylpiperazine with butanoic acid derivative Improved pharmacokinetic properties compared to simpler analogs
1-(4-Fluorobenzyl)piperazine derivatives (7–19) Fluorobenzyl; benzoyl chloride derivatives Tunable electronic effects via halogenation Carbodiimide-mediated coupling Broad-spectrum kinase inhibition (hypothesized from fragment-based design)
1-(5-Chloro-2-methylphenyl)-4-(phenylsulfonyl)piperazine Chlorophenyl; phenylsulfonyl Dual sulfonyl and halogenated aryl groups Sulfonylation of piperazine Antipsychotic activity in preclinical models

Key Research Findings

Supramolecular Interactions: The target compound’s thiazole-pyrrole moiety may facilitate π-π stacking, akin to halogenated analogs in , which form sheets via C–H⋯O bonds. However, the absence of halogen substituents (cf. compounds III–V in ) likely reduces crystallinity and H-bond donor capacity.

Bioactivity Trends : Piperazines with trifluoromethyl (compound 5 in ) or halogenated aryl groups () exhibit enhanced metabolic stability and target affinity. The target compound’s thiazole-pyrrole system may confer similar advantages, though empirical validation is needed.

Synthetic Complexity : Unlike simpler analogs synthesized via one-pot reactions (e.g., ), the target compound likely requires multi-step protocols involving thiazole ring formation and sulfonylation, as inferred from .

Critical Analysis of Structural Divergence

  • Thiazole vs.
  • Sulfonyl vs. Aroyl Linkages : Sulfonyl groups (as in ) enhance polarity and hydrogen-bond acceptor capacity relative to aroyl groups (), which may influence membrane permeability.

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